3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Catalog No.
S12577130
CAS No.
M.F
C8H13NO3
M. Wt
171.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic a...

Product Name

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid

IUPAC Name

3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

InChI

InChI=1S/C8H13NO3/c10-7(11)8(12)5-9-3-1-6(8)2-4-9/h6,12H,1-5H2,(H,10,11)

InChI Key

RYDHUUBZWDAFGL-UHFFFAOYSA-N

Canonical SMILES

C1CN2CCC1C(C2)(C(=O)O)O

3-Hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid is a bicyclic compound characterized by a nitrogen atom integrated within its structure. This compound features a hydroxyl group and a carboxylic acid group, making it notable for its distinct chemical and biological properties. Its molecular formula is C8H13NO2C_8H_{13}NO_2, and it is recognized for its potential applications in medicinal chemistry and organic synthesis due to its unique bicyclic framework .

  • Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of various oxidized derivatives, including carboxylic acids or ketones .
  • Reduction: It can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines .
  • Substitution: The compound can participate in nucleophilic substitution reactions where functional groups are replaced under specific conditions, potentially yielding halogenated derivatives or other substituted products .

The biological activity of 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid is largely attributed to its ability to interact with specific molecular targets, including receptors and enzymes. It has been shown to modulate enzyme activity and influence various biological pathways, which may have implications in pharmacology and therapeutic applications . The compound's rigid bicyclic structure enhances its binding affinity, making it a candidate for further research in drug development.

The synthesis of 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid typically involves:

  • Cyclization of Precursors: A suitable amine reacts with a cyclic ketone.
  • Hydroxylation and Carboxylation: Subsequent reactions introduce the hydroxyl and carboxylic acid groups. Specific catalysts and solvents are often required to optimize yield and purity during these steps .
  • Industrial Production: Large-scale synthesis may utilize continuous flow reactors and advanced purification techniques to ensure high efficiency and product quality .

This compound has potential applications in various fields:

  • Medicinal Chemistry: Due to its biological activity, it may serve as a lead compound in drug discovery.
  • Organic Synthesis: Its unique structure allows it to act as a versatile building block for synthesizing more complex molecules.
  • Research: It can be used in studies exploring molecular interactions and mechanisms of action within biological systems.

Interaction studies involving 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid focus on its binding capabilities with enzymes and receptors. These studies help elucidate the compound's mechanism of action, which often involves signal transduction pathways critical for cellular functions. The formation of Schiff bases with amines is one notable interaction that plays a significant role in biochemical processes .

Several compounds share structural similarities with 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid:

Compound NameStructural FeaturesUnique Aspects
1-Azabicyclo[2.2.2]octaneLacks hydroxyl and carboxylic acid groupsSimpler structure; less reactivity
Tropane Alkaloids (e.g., Atropine, Cocaine)Similar bicyclic structure but varied functional groupsDiverse biological activities; different applications
3-(Carboxymethyl)-1-azabicyclo[2.2.2]octaneContains a carboxymethyl groupDifferent reactivity profile compared to the target compound

The uniqueness of 3-hydroxy-1-azabicyclo[2.2.2]octane-3-carboxylic acid lies in its specific functional groups that confer distinct chemical reactivity and biological properties, making it valuable for research and industrial applications compared to other similar bicyclic compounds .

XLogP3

-2.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

171.08954328 g/mol

Monoisotopic Mass

171.08954328 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-09-2024

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